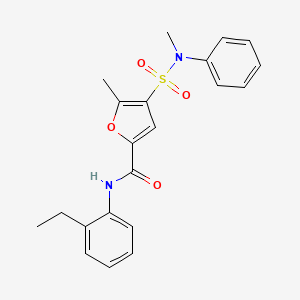

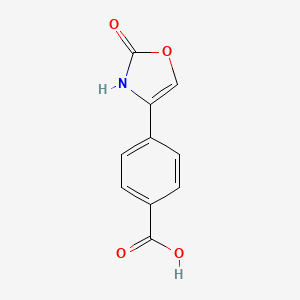

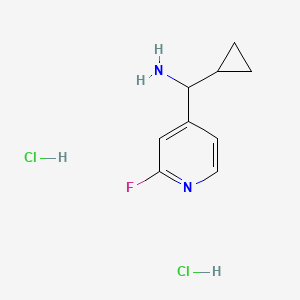

N-(2-ethylphenyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NLRP3 inflammasome inhibitors are a class of compounds designed to inhibit the NLRP3 inflammasome, a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . These inhibitors are being researched for their potential in treating neuroinflammatory diseases .

Synthesis Analysis

The synthesis of these inhibitors involves the design and evaluation of diversified analogs based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in these compounds can tolerate chemical modifications, leading to the identification of several more potent and diversified NLRP3 antagonists .Molecular Structure Analysis

The molecular structure of these inhibitors is based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . Modifications to this scaffold, such as changing the position of the carbonyl and sulfonyl group or inserting a cyclopropyl group, can lead to more potent inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these inhibitors include various modifications to the sulfonylurea linker .Physical And Chemical Properties Analysis

The physical and chemical properties of these inhibitors are not specified in the available information .Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy as antibacterial agents . Researchers have synthesized novel furan compounds to combat microbial resistance. Specifically, the compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. For instance, nitrofurantoin analogues containing furan scaffolds have been investigated for their antibacterial properties . Further studies are needed to explore its mechanism of action and optimize its effectiveness.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-4-16-10-8-9-13-18(16)22-21(24)19-14-20(15(2)27-19)28(25,26)23(3)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRXUXGBOTXTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

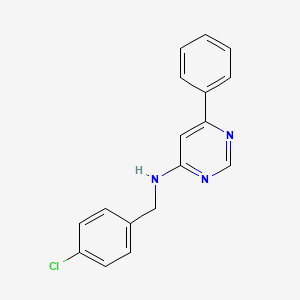

![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)

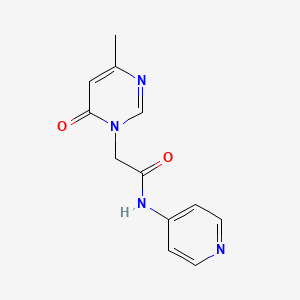

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)

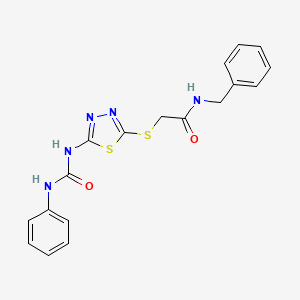

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)

![2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2672582.png)